Belotecan

Small-cell lung cancer Second-line chemotherapy Overall survival

For oncology research requiring clinically superior topoisomerase I inhibition: Belotecan (CKD-602) delivers 3-fold greater potency than topotecan (IC50 0.119 vs 0.33 μg/mL), a 5-month OS advantage in sensitive-relapsed SCLC (13.2 vs 8.2 months), and a 13-month OS advantage in platinum-resistant ovarian cancer (39.7 vs 26.6 months). Its favorable safety profile shows 70% lower grade 4/5 thrombocytopenia (6.4% vs 21.5%). Ideal for xenograft models, combination screening, and studies where topotecan fails at tolerable doses. Approved in South Korea as Camtobell for SCLC and ovarian cancer.

Molecular Formula C25H27N3O4
Molecular Weight 433.5 g/mol
CAS No. 256411-32-2
Cat. No. B1684226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelotecan
CAS256411-32-2
Synonyms7-(2-(N-isopropylamino)ethyl)camptothecin
belotecan
belotecan hydrochloride
CKD 602
CKD-602
CKD602
Molecular FormulaC25H27N3O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O
InChIInChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1
InChIKeyLNHWXBUNXOXMRL-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Belotecan (CAS 256411-32-2): A Clinically Validated Camptothecin Topoisomerase I Inhibitor with Defined Structural and Pharmacologic Differentiation


Belotecan (CKD-602) is a semi-synthetic camptothecin analogue that functions as a selective DNA topoisomerase I inhibitor [1]. It contains a 2-(N-isopropylamino)ethyl group at the C-7 position of the camptothecin ring, a structural modification that enhances water solubility relative to the parent alkaloid camptothecin [2]. Belotecan is approved in South Korea (trade name Camtobell) for the treatment of small-cell lung cancer (SCLC) and ovarian cancer, distinguishing it from the broader camptothecin class by its specific regulatory approval in these two difficult-to-treat malignancies [3]. Its mechanism involves stabilizing the topoisomerase I-DNA cleavable complex, thereby preventing DNA religation and inducing lethal double-strand breaks during replication [1].

Why Belotecan Cannot Be Interchanged with Other Camptothecin Analogues: Evidence for Non-Equivalence in Efficacy and Safety


Although topotecan, irinotecan, and belotecan all target topoisomerase I, they exhibit clinically meaningful differences in potency, pharmacokinetics, toxicity profiles, and therapeutic outcomes. Head-to-head randomized trials in both SCLC and ovarian cancer populations have revealed that belotecan provides significantly longer overall survival (OS) than topotecan despite using a lower dose (0.5 mg/m² vs. 1.5 mg/m²) [1]. In vitro, belotecan demonstrates approximately 3-fold greater topoisomerase I inhibitory potency than topotecan (IC50 0.119 vs. 0.33 μg/mL) [2]. Furthermore, belotecan displays a markedly different adverse event profile, with significantly lower rates of grade 4/5 thrombocytopenia compared to topotecan (6.4% vs. 21.5%, p=0.001) [3]. These quantitative differences preclude simple interchangeability in both clinical and research settings.

Belotecan Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Belotecan vs. Topotecan: Superior Overall Survival in Sensitive-Relapsed Small-Cell Lung Cancer

In a randomized Phase 2b study (n=164) comparing belotecan (0.5 mg/m²) and topotecan (1.5 mg/m²) in sensitive-relapsed SCLC patients, median overall survival was significantly longer with belotecan (13.2 months vs. 8.2 months; HR=0.69, 95% CI 0.48–0.99) [1]. The objective response rate trended higher (33% vs. 21%, p=0.09) and disease control rate was significantly improved (85% vs. 70%, p=0.030) [1]. Notably, more belotecan recipients completed all six treatment cycles (53% vs. 35%, p=0.022) [1].

Small-cell lung cancer Second-line chemotherapy Overall survival

Belotecan vs. Topotecan: Prolonged Overall Survival in Recurrent Ovarian Cancer

In a multicenter randomized Phase 2b trial (n=270) comparing belotecan (0.5 mg/m²) and topotecan (1.5 mg/m²) in recurrent ovarian cancer, belotecan was associated with significantly improved overall survival in the per-protocol population (39.7 vs. 26.6 months; P=0.034) [1]. The benefit was particularly pronounced in platinum-resistant recurrent ovarian cancer (PRROC) and non-high-grade serous carcinoma subgroups (adjusted HR 0.499 and 0.187, respectively) [1]. Overall response rates were comparable (ITT: 29.6% vs. 26.1%; PP: 30.3% vs. 25%) [1].

Ovarian cancer Platinum-resistant Second-line therapy

Belotecan vs. Camptothecin and Topotecan: 3-Fold Higher Topoisomerase I Inhibitory Potency

In head-to-head biochemical assays, belotecan inhibits DNA topoisomerase I with an IC50 of 0.119 μg/mL, compared to 0.123 μg/mL for camptothecin and 0.33 μg/mL for topotecan [1]. This represents approximately 3-fold higher potency than topotecan and equipotency to the parent alkaloid camptothecin [1]. The pIC50 of belotecan is reported as 6.56 [2].

Topoisomerase I inhibition IC50 In vitro potency

Belotecan vs. Topotecan: Differential Toxicity Profile with Reduced Severe Thrombocytopenia

In a pooled safety analysis (n=253) comparing belotecan (n=188) and topotecan (n=65) in ovarian cancer trials, belotecan demonstrated significantly lower rates of both all-grade thrombocytopenia (42.0% vs. 61.5%, p=0.007) and grade 4/5 thrombocytopenia (6.4% vs. 21.5%, p=0.001) [1]. Conversely, belotecan showed a significantly lower rate of severe lung infection (2.1% vs. 10.8%, p=0.003) [1]. Rates of grade 3/4 neutropenia and anemia were not significantly different between the two agents [1].

Hematologic toxicity Thrombocytopenia Safety profile

Belotecan Oral Bioavailability Enhancement via P-glycoprotein Inhibition: Distinct from Topotecan

In rat pharmacokinetic studies, the oral bioavailability of belotecan was 11.4% compared to 32.0% for topotecan [1]. However, co-administration of cyclosporine A (CsA), a P-glycoprotein (P-gp) inhibitor, increased belotecan bioavailability to 61.5% (a 5.4-fold increase), whereas topotecan bioavailability only increased to 40.8% (a 1.3-fold increase) [1]. This differential response to P-gp modulation suggests distinct efflux transporter susceptibility.

Oral bioavailability P-glycoprotein Pharmacokinetics

Belotecan: Optimal Research and Industrial Application Scenarios Derived from Comparative Evidence


Second-Line Therapy for Sensitive-Relapsed Small-Cell Lung Cancer (SCLC) with Need for Improved Survival

Belotecan is indicated for clinical studies or procurement where the objective is to achieve superior overall survival compared to topotecan in sensitive-relapsed SCLC patients. The evidence shows a 5-month OS advantage (13.2 vs. 8.2 months) and higher disease control rate (85% vs. 70%) at a lower administered dose [1]. This scenario is particularly relevant for research in patients aged <65 years, with extensive-stage disease, or ECOG performance status 1–2, where the survival benefit is most pronounced [1].

Treatment of Platinum-Resistant Recurrent Ovarian Cancer Requiring Extended Overall Survival

Belotecan is optimally deployed in clinical trials or treatment protocols for platinum-resistant recurrent ovarian cancer (PRROC) or non-high-grade serous carcinoma, where it demonstrated a 13-month OS advantage over topotecan (39.7 vs. 26.6 months) in the per-protocol population [2]. The adjusted hazard ratios of 0.499 for PRROC and 0.187 for non-HGSC indicate substantial differentiation in these hard-to-treat subsets [2].

Preclinical Research Requiring High-Potency Topoisomerase I Inhibition with Defined Selectivity

For in vitro and in vivo studies requiring potent topoisomerase I inhibition, belotecan offers 3-fold higher biochemical potency than topotecan (IC50 0.119 vs. 0.33 μg/mL) and equipotency to camptothecin, but with improved aqueous solubility and a distinct safety profile [3]. This makes belotecan suitable for mechanistic studies, combination therapy screening, and xenograft models where topotecan may be insufficiently potent at tolerable doses.

Studies Requiring Reduced Thrombocytopenia Risk in Heavily Pretreated Populations

Belotecan is the preferred camptothecin analogue for clinical or preclinical studies where minimizing severe thrombocytopenia is critical. Direct comparative data show a 3.4-fold lower incidence of grade 4/5 thrombocytopenia (6.4% vs. 21.5%, p=0.001) compared to topotecan, as well as lower rates of severe lung infection (2.1% vs. 10.8%, p=0.003) [4]. This profile supports procurement for studies in patients with baseline thrombocytopenia or those at high risk of bleeding complications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.